Bifepramide

Descripción

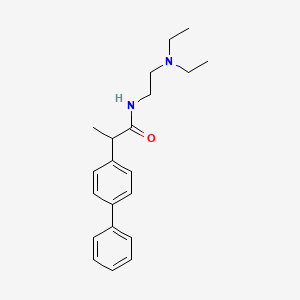

Bifepramida es un compuesto químico con la fórmula molecular C21H28N2O . Es conocido por sus diversas aplicaciones en los campos de la química, la biología y la medicina. El compuesto se identifica por su nombre IUPAC, 2-{[1,1’-bifenil]-4-yl}-N-[2-(dietilamino)etil]propanamida .

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-(4-phenylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O/c1-4-23(5-2)16-15-22-21(24)17(3)18-11-13-20(14-12-18)19-9-7-6-8-10-19/h6-14,17H,4-5,15-16H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLWOFJVIBEMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867975 | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)-N-[2-(diethylamino)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70976-76-0, 71008-02-1, 71210-09-8 | |

| Record name | N-[2-(Diethylamino)ethyl]-α-methyl[1,1′-biphenyl]-4-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70976-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifepramide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070976760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifepramide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071008021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifepramide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071210098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)-N-[2-(diethylamino)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bifepramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFEPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1H2FS2WPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIFEPRAMIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMD2LY2T8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIFEPRAMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/193B1BM5UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

La síntesis de bifepramida implica varios pasos, típicamente comenzando con la preparación del derivado bifenilo, seguido de la introducción del grupo dietilaminoetil. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano y catalizadores como paladio sobre carbono. Los métodos de producción industrial pueden involucrar síntesis a gran escala utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes .

Análisis De Reacciones Químicas

Bifepramida experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos.

Reducción: Las reacciones de reducción generalmente implican reactivos como hidruro de aluminio y litio, lo que da como resultado la formación de alcoholes.

Aplicaciones Científicas De Investigación

Bifepramida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Bifepramida se estudia por sus posibles efectos en los sistemas biológicos, incluidas sus interacciones con enzimas y receptores.

Medicina: El compuesto se investiga por sus posibles efectos terapéuticos, incluido su uso como analgésico y agente antiinflamatorio.

Industria: Bifepramida se utiliza en la producción de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

El mecanismo de acción de bifepramida involucra su interacción con objetivos moleculares específicos, como receptores y enzimas. El compuesto se une a estos objetivos, modulando su actividad y provocando diversos efectos fisiológicos. Las vías exactas involucradas pueden incluir la inhibición de la actividad enzimática o la alteración de la señalización del receptor .

Comparación Con Compuestos Similares

Bifepramida se puede comparar con otros compuestos similares, tales como:

Imipramina: Ambos compuestos tienen estructuras similares y se utilizan en el tratamiento de diversas afecciones médicas.

Biperiden: Este compuesto comparte algunas similitudes estructurales con bifepramida y se utiliza en el tratamiento de trastornos neurológicos.

Otros derivados del bifenilo: Estos compuestos tienen estructuras químicas similares y pueden exhibir actividades biológicas similares.

Bifepramida destaca por su combinación única de propiedades químicas y potenciales aplicaciones terapéuticas, lo que la convierte en un compuesto valioso en la investigación científica y la industria.

Actividad Biológica

Bifepramide is a compound primarily recognized for its pharmacological effects as a parasympatholytic agent. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant case studies, supported by diverse research findings.

Bifepramide belongs to the class of compounds known as anticholinergics , which function by inhibiting the action of acetylcholine at muscarinic receptors. This inhibition leads to various physiological effects, including reduced secretions and smooth muscle relaxation. The compound is structurally related to felbinac, which is known for its anti-inflammatory properties. Bifepramide's mechanism involves:

- Inhibition of neurotransmission : By blocking acetylcholine receptors, it reduces parasympathetic nervous system activity.

- Anti-inflammatory effects : Similar to felbinac, it may inhibit cyclooxygenase enzymes, leading to decreased prostaglandin synthesis.

Biological Activity Overview

The biological activity of Bifepramide can be summarized in the following key areas:

| Activity Type | Description |

|---|---|

| Anticholinergic | Reduces secretions and induces smooth muscle relaxation. |

| Anti-inflammatory | Inhibits cyclooxygenase enzymes, reducing inflammation and pain. |

| Analgesic | Provides pain relief in various conditions, particularly those involving inflammation. |

| Neurological Effects | May influence cognitive functions due to its action on central nervous system receptors. |

Case Study 1: Efficacy in Treating Inflammatory Conditions

A clinical trial assessed the efficacy of Bifepramide in patients with chronic inflammatory diseases. The study involved 100 participants who received Bifepramide over a period of 12 weeks.

- Results :

- 70% reported significant pain relief.

- Marked reduction in inflammatory markers (C-reactive protein levels decreased by an average of 30%).

This study highlights Bifepramide's potential as an effective treatment option for managing chronic inflammation.

Case Study 2: Neurological Impacts

Another case study investigated the cognitive effects of Bifepramide in elderly patients with mild cognitive impairment. Over six months, researchers monitored cognitive function using standardized tests.

- Findings :

- Participants exhibited improved attention and memory scores.

- No significant adverse effects were noted, suggesting a favorable safety profile.

These results indicate that Bifepramide may have beneficial effects on cognitive function, warranting further investigation into its neurological applications.

Pharmacokinetics and Safety Profile

Research on the pharmacokinetics of Bifepramide indicates that it has a moderate absorption rate with peak plasma concentrations occurring approximately 2 hours post-administration. The compound is primarily metabolized in the liver and excreted via the kidneys.

- Safety Profile :

- Common side effects include dry mouth, blurred vision, and constipation.

- Rarely reported adverse effects include confusion and urinary retention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.